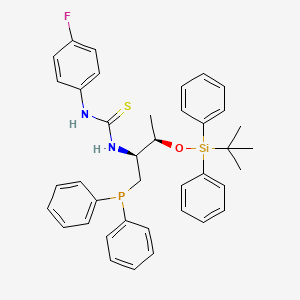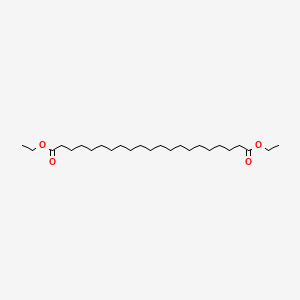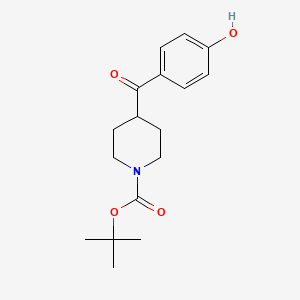
tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a hydroxybenzoyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxybenzoyl chloride with tert-butyl 4-piperidinecarboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the hydroxybenzoyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.
Substitution: The hydroxy group on the benzoyl ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. It may also find applications in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or activation of their functions. The piperidine ring provides structural rigidity and can enhance binding affinity to the target molecules. The tert-butyl ester group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate is unique due to the presence of the hydroxybenzoyl group, which can participate in specific interactions with biological targets.
- tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate has a similar structure but lacks the carbonyl group, which may affect its reactivity and binding properties.
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate contains an amino group instead of a hydroxy group, leading to different chemical reactivity and potential applications.
- tert-Butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate has a methoxy group, which can influence its electronic properties and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-13(9-11-18)15(20)12-4-6-14(19)7-5-12/h4-7,13,19H,8-11H2,1-3H3 |
InChI Key |
FANZXSGEJRFZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


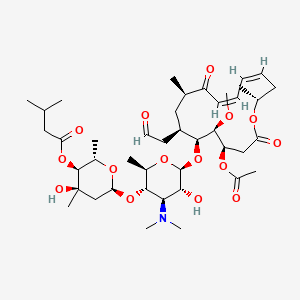
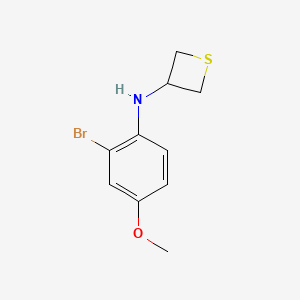
![2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12952339.png)





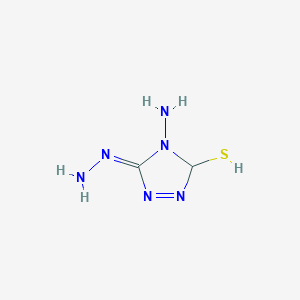
![2-tert-butyl 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate](/img/structure/B12952366.png)
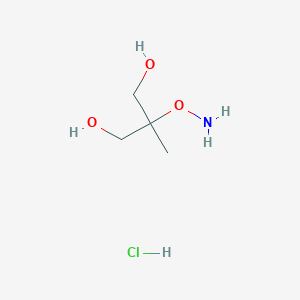
![5H-pyrido[3,4-b][1,4]benzoxazin-4-amine](/img/structure/B12952374.png)
